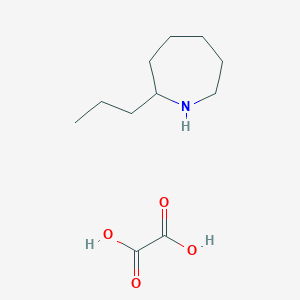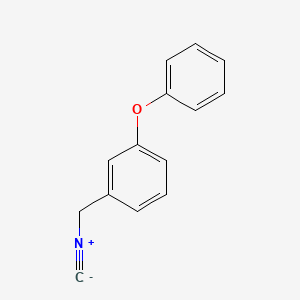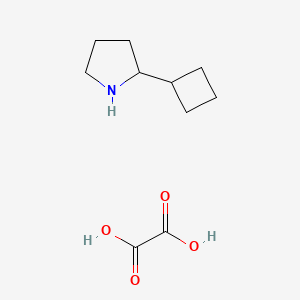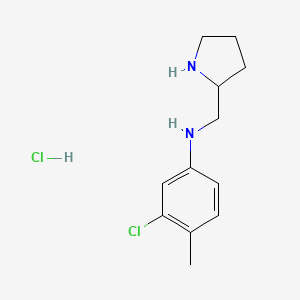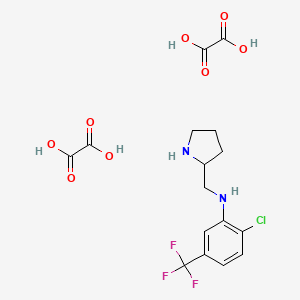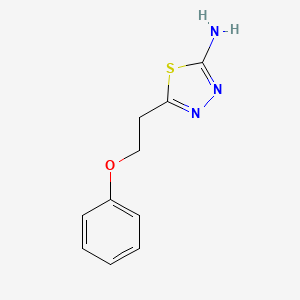
5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
5-substituted-1,3,4-thiadiazole-2-amines, similar to 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine, have shown promising biological activities. Compounds with a 1,3,4-thiadiazole core exhibit cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, with potential use in chemotherapy. They also possess strong antimicrobial activity against bacteria like S. epidermidis (Gür et al., 2020).
Synthesis and Biological Activity of Azo Dye Derivatives
Derivatives of 5-Phenyl-1,3,4-thiadiazole-2-amine have been synthesized for their biological activity. These compounds were characterized through various spectroscopic methods and screened for biological activities, highlighting their versatility in research applications (Kumar et al., 2013).
Ultrasound-assisted Synthesis
An innovative ultrasound-assisted method for synthesizing 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives has been explored. This technique enhances the efficiency of reactions and offers an alternative to conventional synthesis methods (Erdogan, 2018).
Antitubercular Agents
Phenothiazine and 1,3,4-thiadiazole hybrid derivatives have shown significant in vitro inhibition activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents. The hybrid molecules were synthesized using a chloro-amine coupling reaction (Ramprasad et al., 2015).
DNA Interaction and Antifungal Activity
5-[Substituted]-1, 3, 4-thiadiazol-2-amines have been studied for their DNA binding interactions and antifungal properties. These compounds demonstrate groove binding mode with DNA and moderate antifungal effects, suggesting their potential in therapeutic drug development (Shivakumara & Krishna, 2021).
Antihypertensive Agents
Novel aryl/alkyl 1,3,4-thiadiazole derivatives have been explored for their potential as antihypertensive agents, expanding the scope of thiadiazoles in medicinal chemistry (Samel & Pai, 2010).
Wirkmechanismus
Target of Action
It’s worth noting that phenoxyethyl derivatives, such as phenoxyethanol, have been reported to exhibit antimicrobial properties . They are effective against certain strains of bacteria, including Pseudomonas aeruginosa .
Mode of Action
Phenoxyethanol, a related compound, has been shown to have antibacterial properties and is effective against certain strains of bacteria
Biochemical Pathways
Phenoxyethyl derivatives have been associated with various pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds, such as phenoxyethanol, have been shown to exhibit antimicrobial properties , suggesting that 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine may have similar effects.
Eigenschaften
IUPAC Name |
5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-10-13-12-9(15-10)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEIHPOKYUQDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589695 | |
| Record name | 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-86-3 | |
| Record name | 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



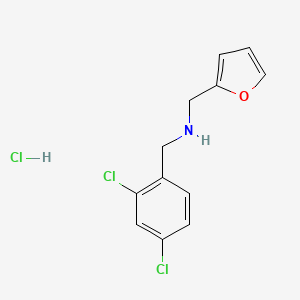
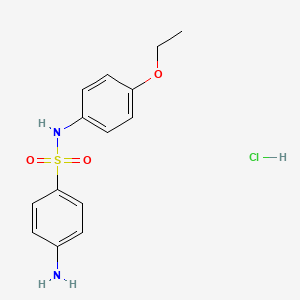
amine, chloride](/img/structure/B1369113.png)
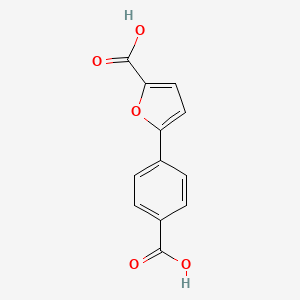
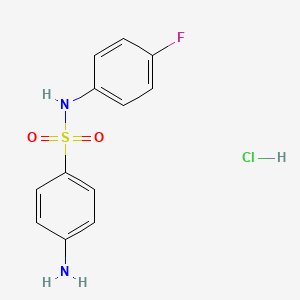
![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)

![2-[2-(Methylsulfanyl)phenyl]piperidine hydrochloride](/img/structure/B1369130.png)
